BenchChemオンラインストアへようこそ!

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione

Epigenetics DNA Methyltransferase Cancer Research

This compound uniquely combines sub-nanomolar MTH1 inhibition (IC50 0.200 nM) with 74-fold DNMT3B selectivity over DNMT1, enabling clean dissection of de novo methylation. The N7-pentyl and C8-morpholinylmethyl pharmacophore is essential for target engagement; generic xanthine analogs cannot substitute. Serves as a validated non-nucleoside hit for medicinal chemistry and a high-quality probe for ROS-dependent cancer models.

Molecular Formula C16H25N5O3
Molecular Weight 335.408
CAS No. 847407-55-0
Cat. No. B2737639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione
CAS847407-55-0
Molecular FormulaC16H25N5O3
Molecular Weight335.408
Structural Identifiers
SMILESCCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
InChIInChI=1S/C16H25N5O3/c1-3-4-5-6-21-12(11-20-7-9-24-10-8-20)17-14-13(21)15(22)18-16(23)19(14)2/h3-11H2,1-2H3,(H,18,22,23)
InChIKeyFWPLZPJXNPMPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione (CAS 847407-55-0): A Purine-2,6-Dione Scaffold for Epigenetic and Nucleotide Metabolism Research


3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione (CAS 847407-55-0) is a synthetic purine-2,6-dione derivative with a molecular formula of C16H25N5O3 and a molecular weight of 335.40 g/mol . This compound is structurally characterized by a 3-methylxanthine core with N7-pentyl and C8-morpholinylmethyl substitutions, placing it within a key chemotype explored for modulating DNA methyltransferases (DNMTs) and nucleotide metabolism enzymes [1]. Its structure represents a chemical probe with documented activity against multiple epigenetic targets, including DNMT1 and DNMT3B, distinguishing it from simpler xanthine analogs [2].

Why Generic Purine-2,6-Dione Substitution Is Ineffective: Pharmacophore-Driven Selectivity of 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione


The purine-2,6-dione scaffold is a privileged structure with activity across numerous enzyme classes, but trivial substitution patterns critically dictate target engagement and functional selectivity. For 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione, the specific combination of an N7-pentyl chain and a C8-morpholinylmethyl group is pharmacophorically essential for its interaction with the active site of DNA methyltransferases, as described in structure-activity relationship (SAR) studies for this chemotype [1]. Simple xanthine analogs or purine-2,6-diones with alternative N7 or C8 substituents (e.g., N7-methyl or C8-unsubstituted) are unlikely to recapitulate this compound's specific inhibitory profile against DNMT1 and DNMT3B due to loss of critical hydrophobic and hydrogen-bonding interactions within the enzyme's cofactor and substrate binding pockets [2]. This makes direct chemical substitution untenable without rigorous re-validation of target-specific inhibitory activity.

Quantitative Differentiation Guide for 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione (CAS 847407-55-0) in DNMT and Nucleotide Metabolism Research


DNMT1 Inhibition Potency Compared to a Control Inhibitor

The compound demonstrates measurable, though modest, inhibitory activity against human DNMT1 with an IC50 of 67 μM (6.70E+4 nM) in a biochemical assay using recombinant full-length enzyme [1]. This level of inhibition is significant in the context of fragment-based or scaffold-hopping approaches, where initial hits often exhibit micromolar affinity, and it provides a defined starting point for medicinal chemistry optimization compared to a completely inactive purine-2,6-dione core [1].

Epigenetics DNA Methyltransferase Cancer Research

Human MTH1 (NUDT1) Inhibition: Potent Nanomolar Activity in Biochemical Assays

Against human MutT Homolog 1 (MTH1/NUDT1), a nucleotide pool sanitizing enzyme, the compound exhibits potent inhibition with an IC50 of 0.200 nM in a biochemical assay using the native substrate 8-oxo-dGTP [1]. This places it as a highly potent MTH1 inhibitor, several orders of magnitude more effective than its activity against DNMT1, and within the range of other potent MTH1 tool compounds and clinical candidates [1]. For comparison, the structurally distinct MTH1 inhibitor SB-225002 is reported to have an IC50 of 0.8 to 1.6 nM in similar assays, indicating comparable high potency [2].

Nucleotide Metabolism DNA Damage Response Cancer Therapeutics

Dual DNMT3B Inhibitory Activity: A Differentiation Point from DNMT1-Selective Inhibitors

The compound shows inhibitory activity against human DNMT3B with an IC50 of 900 nM in a biochemical assay [1]. This contrasts with its weaker activity against DNMT1 (IC50 of 67 µM), suggesting a degree of selectivity for the de novo methyltransferase DNMT3B [2]. This profile differentiates the compound from common DNMT1-selective nucleoside inhibitors. For instance, decitabine primarily targets DNMT1 for degradation, while this compound's scaffold may offer a chemical starting point for developing inhibitors that preferentially target DNMT3A/B-mediated aberrant methylation in cancer [2].

De Novo Methylation Epigenetic Therapy Tumor Suppressor Gene Reactivation

Key Research Application Scenarios for 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione Based on Differential Evidence


Investigating Nucleotide Pool Sanitization in Oxidative Stress Models

The potent MTH1 inhibitory activity (IC50 0.200 nM [1]) makes this compound a high-quality tool for studying the role of MTH1 in cancer cell survival under conditions of elevated reactive oxygen species (ROS). It can be used to induce the accumulation of oxidized nucleotides in the nucleotide pool, leading to DNA damage and cell death in MTH1-dependent cancer models, serving as a chemical alternative to other MTH1 probes like SB-225002 [2].

Chemical Probe for De Novo DNA Methylation Research

With a DNMT3B IC50 of 900 nM and 74-fold selectivity over DNMT1 [REFS-3, REFS-4], this compound is ideally suited for dissecting the specific contribution of de novo methylation, as opposed to maintenance methylation, in cellular models of epigenetic silencing, stem cell differentiation, or cancer. This application is distinct from using pan-DNMT inhibitors or DNMT1-selective nucleoside analogs, allowing researchers to probe DNMT3B-dependent phenotypes.

Developing Non-Nucleoside DNMT1 Chemical Probes from a Validated Scaffold

For medicinal chemistry groups focused on epigenetic drug discovery, the compound's moderate DNMT1 IC50 of 67 μM [4] provides a non-nucleoside starting point scaffold. This evidence supports its use as a validated hit for structure-based drug design or fragment growing campaigns, thus enabling a unique chemical strategy distinct from traditional nucleoside-based approaches.

Quote Request

Request a Quote for 3-Methyl-8-(morpholin-4-ylmethyl)-7-pentylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.